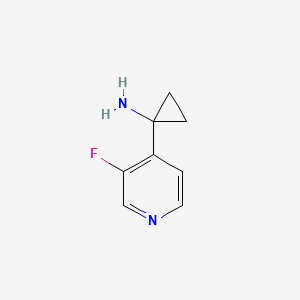
1-(3-Fluoropyridin-4-yl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoropyridin-4-yl)cyclopropan-1-amine is a cyclopropane derivative that has gained prominence in the fields of medicinal chemistry, drug discovery, and pharmaceuticals. This compound features a cyclopropane ring attached to a fluoropyridine moiety, making it a valuable scaffold for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoropyridin-4-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable pyridine derivative. One common method includes the reaction of 3-fluoropyridine with a cyclopropanating agent under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoropyridin-4-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
1-(3-Fluoropyridin-4-yl)cyclopropan-1-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Drug Discovery: The compound is used in the development of new drugs due to its unique structural features and biological activity.
Pharmaceuticals: It is incorporated into pharmaceutical formulations for its potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 1-(3-Fluoropyridin-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine: Another cyclopropane derivative with a fluoropyridine moiety.
1-(3-Fluoropyridin-2-yl)cyclobutan-1-amine: A similar compound with a cyclobutane ring instead of a cyclopropane ring.
(1S)-1-(3-Fluoropyridin-4-yl)propan-1-amine: A related compound with a propanamine structure.
Uniqueness
1-(3-Fluoropyridin-4-yl)cyclopropan-1-amine is unique due to its specific cyclopropane ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug development and other scientific research applications.
Properties
Molecular Formula |
C8H9FN2 |
|---|---|
Molecular Weight |
152.17 g/mol |
IUPAC Name |
1-(3-fluoropyridin-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H9FN2/c9-7-5-11-4-1-6(7)8(10)2-3-8/h1,4-5H,2-3,10H2 |
InChI Key |
KQKZOQGMASRJRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=NC=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















